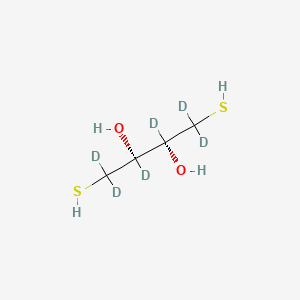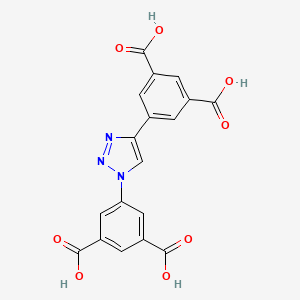
5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid: is a rigid and planar tetracarboxylic acid incorporating a triazole group. This compound is notable for its use in constructing coordination polymers, which have applications in various fields due to their unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid typically involves the incorporation of a triazole group into a tetracarboxylic acid framework. This can be achieved through various synthetic routes, often involving the use of pyridine-based linkers . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the proper formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more complex coordination polymers, while reduction may yield simpler derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is used to construct coordination polymers with unique structural properties. These polymers can be used as catalysts in various chemical reactions, enhancing reaction rates and selectivity .
Biology and Medicine: This can improve the efficacy and targeting of therapeutic agents .
Industry: In industry, the compound’s coordination polymers are used in the development of advanced materials with specific properties, such as enhanced photoluminescence and catalytic activity. These materials can be used in various applications, including sensors and electronic devices .
Wirkmechanismus
The mechanism by which 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid exerts its effects involves the formation of coordination polymers through the interaction of its carboxylate ligands with metal ions. These interactions create stable and often porous structures that can facilitate various chemical reactions. The molecular targets and pathways involved include the coordination sites on the metal ions and the specific binding sites on the triazole and carboxylate groups .
Vergleich Mit ähnlichen Verbindungen
- 5,5’-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid
- 4,4’-(1H-1,2,3-triazole-1,4-diyl)dibenzene-1,3-dicarboxylic acid
Comparison: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is unique due to its specific triazole incorporation and tetracarboxylic acid framework, which allows for the formation of highly stable and porous coordination polymers. Compared to similar compounds, it offers enhanced catalytic activity and photoluminescence properties, making it particularly valuable in applications requiring these characteristics .
Eigenschaften
Molekularformel |
C18H11N3O8 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
5-[1-(3,5-dicarboxyphenyl)triazol-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H11N3O8/c22-15(23)9-1-8(2-10(3-9)16(24)25)14-7-21(20-19-14)13-5-11(17(26)27)4-12(6-13)18(28)29/h1-7H,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
ZKAFQBJOQQWNOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


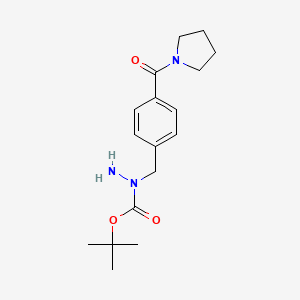
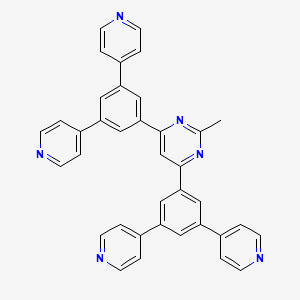
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
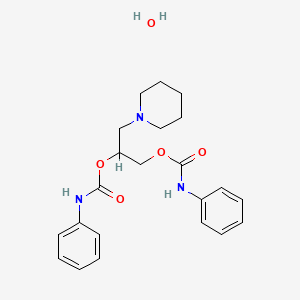

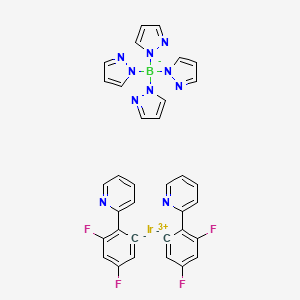
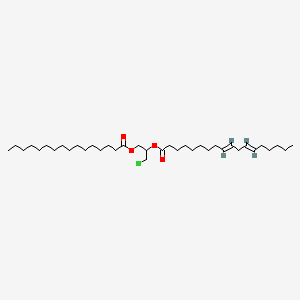
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
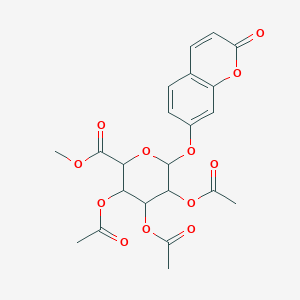
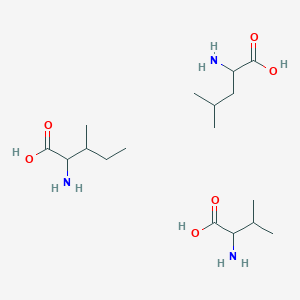
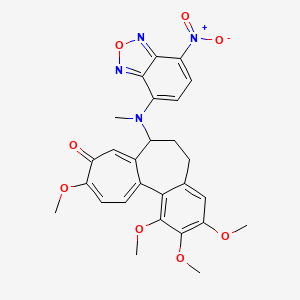
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
